2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride involves several steps. One common method starts with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarboxaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldoxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine, which is then reacted with piperidine and ethylamine to form the target compound .
Chemical Reactions Analysis
2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles under appropriate conditions.
Condensation: It can also participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiophene ring and piperidine moiety allow it to bind to various receptors and enzymes, modulating their activity. This compound can influence signaling pathways and biochemical processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: This compound is also a piperidine derivative but lacks the thiophene ring, making it less versatile in certain synthetic applications.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Similar to the previous compound, it is used as a semi-flexible linker in PROTAC development but does not contain the thiophene moiety.
2-Thiopheneethylamine: This compound contains the thiophene ring but lacks the piperidine moiety, making it less effective in certain biological applications.
Properties
IUPAC Name |
2-(4-thiophen-2-ylpiperidin-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.2ClH/c12-5-8-13-6-3-10(4-7-13)11-2-1-9-14-11;;/h1-2,9-10H,3-8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBXTWIDBBJKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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